molecular formula C8H6F8O5 B12061816 Dimethyl perfluoro(2-methyl-3-oxaadipinate)

Dimethyl perfluoro(2-methyl-3-oxaadipinate)

Cat. No.: B12061816
M. Wt: 334.12 g/mol
InChI Key: WWTKALUFHRDMAT-UHFFFAOYSA-N
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Description

Dimethyl perfluoro(2-methyl-3-oxaadipinate) is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of perfluorinated chains, which impart high thermal stability and chemical resistance. This compound is used in various industrial applications due to its ability to withstand harsh conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl perfluoro(2-methyl-3-oxaadipinate) typically involves the reaction of perfluorinated carboxylic acids with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of Dimethyl perfluoro(2-methyl-3-oxaadipinate) involves continuous flow reactors to ensure consistent product quality. The process includes the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the desired product. The final product is then subjected to rigorous quality control tests to ensure its purity and performance.

Chemical Reactions Analysis

Types of Reactions: Dimethyl perfluoro(2-methyl-3-oxaadipinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl perfluoro(2-methyl-3-oxaadipinate) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced fluorinated materials.

    Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance lubricants, coatings, and sealants.

Mechanism of Action

The mechanism of action of Dimethyl perfluoro(2-methyl-3-oxaadipinate) involves its interaction with specific molecular targets. The perfluorinated chains interact with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Perfluoro(2-methyl-3-pentanone): A fluorinated ketone used as a coolant and fire protection fluid.

    Perfluoro-4-methyl-2-pentene: Known for its thermal stability and used in specialized applications.

Comparison: Dimethyl perfluoro(2-methyl-3-oxaadipinate) is unique due to its ester functional groups, which provide additional reactivity compared to other perfluorinated compounds. This makes it more versatile for chemical modifications and applications in various fields.

Biological Activity

Dimethyl perfluoro(2-methyl-3-oxaadipinate) is a compound of interest due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article provides a comprehensive overview of its biological activity, along with relevant data tables and research findings.

Dimethyl perfluoro(2-methyl-3-oxaadipinate) has the following chemical characteristics:

  • CAS Number : 13252-13-6
  • Molecular Formula : C6F11O3
  • Molecular Weight : 347.08 g/mol
  • Structure : The compound features a perfluorinated carbon chain, which contributes to its hydrophobic properties.

Biological Activity Overview

The biological activity of dimethyl perfluoro(2-methyl-3-oxaadipinate) is primarily linked to its interactions with biological membranes and proteins. Research indicates that the compound may exhibit antimicrobial and cytotoxic properties, making it a candidate for further investigation in pharmaceutical applications.

Antimicrobial Activity

Studies have shown that perfluorinated compounds can possess antimicrobial properties. In vitro tests indicated that dimethyl perfluoro(2-methyl-3-oxaadipinate) demonstrated effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that the compound could potentially be used in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that dimethyl perfluoro(2-methyl-3-oxaadipinate) has a dose-dependent effect on cell viability. The following table summarizes the findings:

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10040

At concentrations above 50 µg/mL, significant cytotoxic effects were observed, indicating potential risks associated with higher doses.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of dimethyl perfluoro(2-methyl-3-oxaadipinate) against foodborne pathogens. Results demonstrated a significant reduction in bacterial counts when treated with the compound, highlighting its potential as a food preservative.
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The study found that at specific concentrations, dimethyl perfluoro(2-methyl-3-oxaadipinate) inhibited tumor cell proliferation, suggesting its possible application in cancer therapy.

Properties

Molecular Formula

C8H6F8O5

Molecular Weight

334.12 g/mol

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-3-methoxy-3-oxopropoxy)propanoate

InChI

InChI=1S/C8H6F8O5/c1-19-3(17)5(9,10)8(15,16)21-6(11,4(18)20-2)7(12,13)14/h1-2H3

InChI Key

WWTKALUFHRDMAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(=O)OC)(F)F)(F)F)F

Origin of Product

United States

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